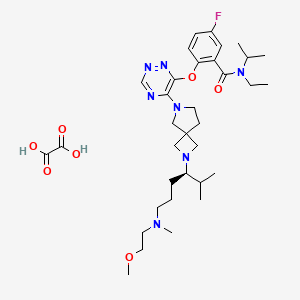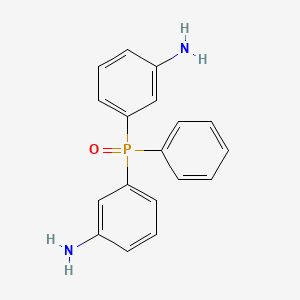
Methyl N-(ethoxycarbonyl)benzenecarboximidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenecarboximidic acid, N-(ethoxycarbonyl)-, methyl ester is an organic compound with a complex structure that includes aromatic rings and ester functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarboximidic acid, N-(ethoxycarbonyl)-, methyl ester typically involves the esterification of benzenecarboximidic acid with ethyl chloroformate and methanol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. The process involves the following steps:
Activation of Benzenecarboximidic Acid: The benzenecarboximidic acid is first activated using a suitable activating agent such as dicyclohexylcarbodiimide (DCC).
Esterification: The activated benzenecarboximidic acid is then reacted with ethyl chloroformate and methanol in the presence of a catalyst like sulfuric acid to form the desired ester.
Industrial Production Methods
In industrial settings, the production of Benzenecarboximidic acid, N-(ethoxycarbonyl)-, methyl ester is scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
Benzenecarboximidic acid, N-(ethoxycarbonyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzenecarboximidic acid derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration and bromine (Br2) for halogenation are employed.
Major Products
Oxidation: Benzenecarboximidic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
Benzenecarboximidic acid, N-(ethoxycarbonyl)-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Benzenecarboximidic acid, N-(ethoxycarbonyl)-, methyl ester exerts its effects involves interactions with specific molecular targets. The ester group can undergo hydrolysis to release active intermediates that interact with enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Benzenecarboximidic acid, N-(methoxycarbonyl)-, ethyl ester
- Benzenecarboximidic acid, N-(propoxycarbonyl)-, methyl ester
Uniqueness
Benzenecarboximidic acid, N-(ethoxycarbonyl)-, methyl ester is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different balance of hydrophobicity and reactivity, making it suitable for specific applications in research and industry.
Propiedades
Número CAS |
101934-61-6 |
|---|---|
Fórmula molecular |
C11H13NO3 |
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
methyl N-ethoxycarbonylbenzenecarboximidate |
InChI |
InChI=1S/C11H13NO3/c1-3-15-11(13)12-10(14-2)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 |
Clave InChI |
JEYFDHCGSVEVNR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N=C(C1=CC=CC=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![methyl [3-(3-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]acetate](/img/structure/B14083676.png)



![2-Propen-1-yl 2,3-dihydro-7-methyl-2-[(5-methyl-2-furanyl)methylene]-3-oxo-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14083705.png)
![[(1-Methylcyclohexyl)methylidyne]phosphane](/img/structure/B14083720.png)

![[3AA,4A(E),5B,6AA]-4-[4-(3-Chlorophenoxy)-3-oxo-1-butenyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one](/img/structure/B14083730.png)

